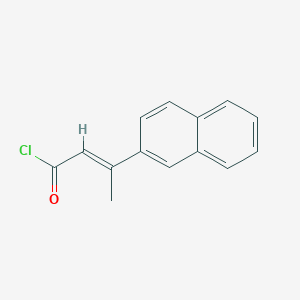
2-Butenoyl chloride,3-(2-naphthalenyl)-,(2E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenoyl chloride, 3-(2-naphthalenyl)-, (2E)- is an organic compound with the molecular formula C14H11ClO. It is a derivative of butenoyl chloride, featuring a naphthalenyl group attached to the third carbon of the butenoyl chain. This compound is known for its reactivity and is used in various chemical synthesis processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoyl chloride, 3-(2-naphthalenyl)-, (2E)- typically involves the reaction of 3-(2-naphthalenyl)-2-buten-1-ol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-(2-naphthalenyl)-2-buten-1-ol+SOCl2→2-Butenoyl chloride, 3-(2-naphthalenyl)-, (2E)-+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of 2-Butenoyl chloride, 3-(2-naphthalenyl)-, (2E)- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
化学反応の分析
Types of Reactions
2-Butenoyl chloride, 3-(2-naphthalenyl)-, (2E)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Addition Reactions: The double bond in the butenoyl chain can participate in addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrochloric acid.
Addition Reactions: Reagents such as hydrogen halides (HX) and halogens (X2) can be used under controlled conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution with alcohols and amines, respectively.
Halogenated Compounds: Resulting from addition reactions with halogens.
Oxidized and Reduced Derivatives: Depending on the specific oxidizing or reducing conditions used.
科学的研究の応用
2-Butenoyl chloride, 3-(2-naphthalenyl)-, (2E)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Butenoyl chloride, 3-(2-naphthalenyl)-, (2E)- involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical synthesis processes to introduce the butenoyl and naphthalenyl moieties into target compounds .
類似化合物との比較
Similar Compounds
3-(2-Naphthalenyl)-2-buten-1-ol: The precursor to 2-Butenoyl chloride, 3-(2-naphthalenyl)-, (2E)-, featuring a hydroxyl group instead of the acyl chloride.
2-Butenoyl chloride, 3-(2-naphthalenyl)-, (2Z)-: The geometric isomer with the same molecular formula but different spatial arrangement of atoms.
Benzoic acid, 2-[(2E)-3-(2-naphthalenyl)-1-oxo-2-buten-1-yl]amino-, Methyl ester: A derivative formed through nucleophilic substitution reactions.
Uniqueness
2-Butenoyl chloride, 3-(2-naphthalenyl)-, (2E)- is unique due to its combination of the reactive acyl chloride group and the naphthalenyl moiety. This combination imparts specific reactivity and properties that are valuable in synthetic chemistry and various applications .
特性
分子式 |
C14H11ClO |
|---|---|
分子量 |
230.69 g/mol |
IUPAC名 |
(E)-3-naphthalen-2-ylbut-2-enoyl chloride |
InChI |
InChI=1S/C14H11ClO/c1-10(8-14(15)16)12-7-6-11-4-2-3-5-13(11)9-12/h2-9H,1H3/b10-8+ |
InChIキー |
DBZSKMGYRKKNEZ-CSKARUKUSA-N |
異性体SMILES |
C/C(=C\C(=O)Cl)/C1=CC2=CC=CC=C2C=C1 |
正規SMILES |
CC(=CC(=O)Cl)C1=CC2=CC=CC=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-3H-triazolo[4,5-g]quinoline](/img/structure/B14241967.png)
![(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone](/img/structure/B14241968.png)
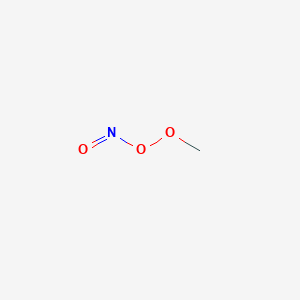
![N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine](/img/structure/B14241976.png)
![4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14241990.png)
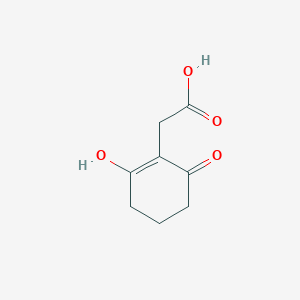

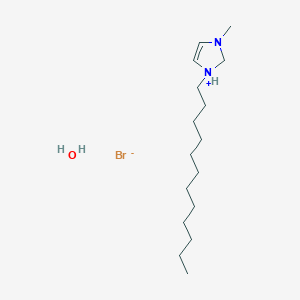
![3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid](/img/structure/B14242011.png)
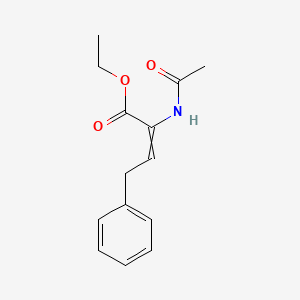
![N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide](/img/structure/B14242033.png)
![(11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol](/img/structure/B14242035.png)
![Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]-](/img/structure/B14242042.png)
